Imidazo[4,5,1-HI]indazole

Conformational restriction Scaffold topology Structure-based drug design

Imidazo[4,5,1-HI]indazole (CAS 65505-39-7) is a fully unsaturated, nitrogen-rich tricyclic heteroaromatic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol. The canonical SMILES (C1=CC2=C3C(=C1)N=CN3N=C2) reveals an indazole core annulated with an imidazole ring, yielding a rigid, coplanar three-ring system that is structurally distinct from bicyclic indazole (C7H6N2, MW 118.14) and benzimidazole (C7H6N2, MW 118.14).

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 65505-39-7
Cat. No. B13811470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[4,5,1-HI]indazole
CAS65505-39-7
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)N=CN3N=C2
InChIInChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H
InChIKeyQPHDDQPXIJZGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[4,5,1-HI]indazole (CAS 65505-39-7): Tricyclic Heterocyclic Scaffold Identity and Physicochemical Baseline


Imidazo[4,5,1-HI]indazole (CAS 65505-39-7) is a fully unsaturated, nitrogen-rich tricyclic heteroaromatic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . The canonical SMILES (C1=CC2=C3C(=C1)N=CN3N=C2) reveals an indazole core annulated with an imidazole ring, yielding a rigid, coplanar three-ring system that is structurally distinct from bicyclic indazole (C7H6N2, MW 118.14) and benzimidazole (C7H6N2, MW 118.14) . The compound is catalogued under the 9CI nomenclature and is primarily supplied as a research-grade building block for medicinal chemistry and probe development, with a predicted LogP of 1.32 and polar surface area (PSA) of 30.19 Ų . Direct peer-reviewed biological activity data for the unsubstituted parent scaffold remains sparse; most evidence for the scaffold class derives from substituted tricyclic indazole derivatives described in drug discovery programs targeting estrogen receptor degradation, 5-HT2A receptor modulation, and kinase inhibition [1][2].

Why Indazole, Benzimidazole, or Cyanoindazole Cannot Substitute for Imidazo[4,5,1-HI]indazole in Scaffold-Driven Research


The Imidazo[4,5,1-HI]indazole scaffold is not merely an "indazole with an extra nitrogen"—it is a topologically distinct tricyclic system whose fused imidazole ring imposes conformational rigidity, modifies hydrogen-bonding capacity, and alters lipophilicity in ways that bicyclic analogs cannot replicate . Simple indazole (CAS 271-44-3) and benzimidazole (CAS 51-17-2) share identical molecular formula (C7H6N2) and near-identical PSA (28.68 Ų) and LogP (1.56) [1][2], yet they lack the third ring and the additional annular nitrogen that distinguish the imidazoindazole core. Compounds isomeric by molecular formula but structurally divergent—such as 6-cyanoindazole (C8H5N3, MW 143.15)—possess a PSA of 52.47 Ų and LogP of 1.43, representing a fundamentally different spatial and electronic profile compared with Imidazo[4,5,1-HI]indazole (PSA 30.19 Ų, LogP 1.32) . Critically, published tricyclic indazole drug-discovery programs demonstrate that the fused imidazole ring directly enables key properties—including attenuated reactive metabolite formation in glutathione trapping assays—that are inaccessible to bicyclic indazoles [3]. Substituting a bicyclic or nitrile-bearing analog therefore changes scaffold topology, pharmacophore geometry, and metabolic liability simultaneously, rendering any structure–activity relationship non-transferable.

Imidazo[4,5,1-HI]indazole: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Topology: Tricyclic Conformational Restriction Versus Bicyclic Flexibility

Imidazo[4,5,1-HI]indazole possesses a rigid, coplanar tricyclic framework (canonical SMILES: C1=CC2=C3C(=C1)N=CN3N=C2) in which the imidazole ring is directly fused to the indazole core at positions 4,5,1-HI . In contrast, the closest bicyclic comparators—indazole (CAS 271-44-3), benzimidazole (CAS 51-17-2), and imidazo[1,2-a]pyridine (CAS 274-76-0)—are two-ring systems with greater conformational degrees of freedom [1][2]. The tricyclic architecture reduces the number of rotatable bonds to zero and locks the hydrogen-bond donor/acceptor geometry into a fixed spatial arrangement, a feature directly exploited in tricyclic indazole-based estrogen receptor degrader antagonists where X-ray co-crystal structures confirm that the rigid scaffold pre-organizes key binding interactions within the ligand-binding domain [3]. Bicyclic analogs cannot recapitulate this constrained pharmacophore without additional synthetic modification.

Conformational restriction Scaffold topology Structure-based drug design

Lipophilicity Modulation: LogP Reduction Relative to Bicyclic Indazole and Benzimidazole

The predicted LogP of Imidazo[4,5,1-HI]indazole is 1.32, representing a reduction of 0.24 log units compared with both indazole (LogP 1.56) and benzimidazole (LogP 1.56) [1][2]. This lower lipophilicity is attributed to the introduction of a third annular nitrogen atom into the fused ring system, which increases overall polarity without resorting to extra-annular polar substituents that would add molecular weight and rotatable bonds. Even among compounds sharing the identical molecular formula (C8H5N3) and molecular weight (143.15), the annular nitrogen in Imidazo[4,5,1-HI]indazole delivers a LogP of 1.32 versus 1.43 for 6-cyanoindazole and 3-cyanoindazole, which carry extra-annular nitrile groups . Imidazo[1,2-a]pyridine (LogP 1.33–1.35) approaches the lipophilicity of the target compound but does so with a different heteroatom arrangement (N-1 and N-3 of the imidazole ring) and only two fused rings . The lower LogP of Imidazo[4,5,1-HI]indazole may translate into improved aqueous solubility and reduced promiscuous off-target binding relative to more lipophilic bicyclic comparators, consistent with medicinal chemistry guidelines suggesting that lead-like scaffolds benefit from LogP values below 3 [3].

Lipophilicity LogP Drug-likeness ADME optimization

Polar Surface Area Differentiation: Balanced H-Bond Capacity Versus Cyanoindazole Isomers

The predicted polar surface area (PSA) of Imidazo[4,5,1-HI]indazole is 30.19 Ų, which is moderately elevated relative to bicyclic indazole and benzimidazole (both 28.68 Ų) and substantially higher than imidazo[1,2-a]pyridine (17.30 Ų), yet dramatically lower than isomeric cyanoindazoles (52.47 Ų for both 6-cyano and 3-cyano regioisomers) [1][2]. The key differentiation lies in how the third nitrogen is incorporated: in Imidazo[4,5,1-HI]indazole, the nitrogen is embedded within the annulated imidazole ring, contributing modestly to PSA (ΔPSA = +1.51 vs indazole) while preserving drug-like permeability characteristics. In contrast, the cyanoindazoles introduce the third nitrogen via a terminal nitrile substituent, which adds approximately 23.8 Ų to PSA relative to the target compound. This PSA difference has implications for membrane permeability and oral bioavailability prediction: compounds with PSA < 60 Ų are generally considered to have good intestinal absorption, and PSA < 140 Ų is a common threshold for blood–brain barrier penetration [3]. While all comparators fall within these thresholds, the 1.7-fold higher PSA of cyanoindazoles relative to Imidazo[4,5,1-HI]indazole may reduce passive membrane permeability, making the tricyclic scaffold preferable when both low LogP and moderate PSA must be maintained simultaneously.

Polar surface area Hydrogen bonding Permeability Bioavailability

Metabolic Stability Advantage: Elimination of Reactive Metabolite Signal via Indazole-for-Phenol Replacement

In a published medicinal chemistry optimization program, replacement of a phenol moiety present in a tetrahydroisoquinoline-based selective estrogen receptor degrader (SERD) antagonist scaffold with a tricyclic indazole group resulted in complete removal of a reactive metabolite signal detected in an in vitro glutathione (GSH) trapping assay [1]. This finding is significant because phenol-containing scaffolds are frequently flagged for reactive metabolite formation via quinone-imine or quinone-methide pathways, which can lead to idiosyncratic hepatotoxicity and attrition in preclinical development. While this specific observation was made with a substituted tricyclic indazole derivative rather than the unsubstituted parent Imidazo[4,5,1-HI]indazole, the tricyclic indazole core itself is the structural element that replaces the problematic phenol, and the metabolic stability benefit is therefore a class-level attribute of the tricyclic indazole scaffold [1]. The same study further demonstrated that the tricyclic indazole series exhibited low turnover in human hepatocyte assays and enhanced chemical stability, properties that were refined through structure-guided optimization informed by X-ray co-crystal structures (PDB: 6IAR) [1][2]. In contrast, bicyclic indazoles lack the third fused ring that defines the tricyclic indazole pharmacophore and have not been demonstrated to confer the same metabolic de-risking advantage in the context of phenol replacement.

Reactive metabolite Glutathione trapping Metabolic stability Tricyclic indazole

Scaffold Privilege for GPCR and Kinase Target Classes: Precedented Activity Across Druggable Proteome

The tricyclic indazole scaffold—of which Imidazo[4,5,1-HI]indazole is the minimally substituted parent—has demonstrated tractable ligand efficiency across multiple target classes that are central to drug discovery. Published patent and literature disclosures establish the tricyclic indazole core as a productive starting point for: (i) selective estrogen receptor degrader (SERD) antagonists with in vivo efficacy in a breast cancer xenograft model [1]; (ii) selective 5-HT2A serotonin receptor antagonists with potential applications in CNS disorders, sleep disturbances, and intraocular pressure regulation [2]; (iii) IRAK4 kinase inhibitors for oncology and inflammatory disease indications [3]; and (iv) imidazoindazole derivatives with demonstrated in vitro cytotoxic activity [4]. The breadth of target coverage is notable: the scaffold interacts productively with nuclear hormone receptors (ERα), G-protein-coupled receptors (5-HT2A), and serine/threonine kinases (IRAK4)—three pharmacologically distinct protein families. This target-class promiscuity is characteristic of a privileged scaffold and contrasts with bicyclic indazole, which, while also a versatile scaffold, does not present the same constrained tricyclic geometry and has been primarily optimized for kinase inhibition [5]. The key implication for procurement is that Imidazo[4,5,1-HI]indazole can serve as a single chemical entry point into multiple lead generation campaigns, reducing the need to maintain separate scaffold libraries for different target classes.

Privileged scaffold GPCR Kinase inhibitor 5-HT2A SERD IRAK4

Imidazo[4,5,1-HI]indazole: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Fragment-Based and Structure-Guided Drug Discovery Targeting Nuclear Hormone Receptors, GPCRs, and Kinases

Procure Imidazo[4,5,1-HI]indazole as a pre-validated tricyclic scaffold for fragment-based screening libraries or focused compound collections. The rigid, coplanar core has been co-crystallized with estrogen receptor α (PDB: 6IAR, resolution 1.84 Å), confirming that the scaffold presents a defined pharmacophore geometry suitable for structure-based design [1]. Published programs demonstrate that substituted tricyclic indazoles derived from this core achieve target engagement across nuclear hormone receptors (ERα degraders), GPCRs (5-HT2A antagonists), and kinases (IRAK4 inhibitors), making the parent scaffold a versatile entry point for multi-target lead generation efforts [2][3]. The lower LogP (1.32) and moderate PSA (30.19 Ų) relative to isomeric cyanoindazoles support favorable developability profiles from the outset of a program .

Reactive Metabolite De-Risking in Lead Optimization: Phenol Replacement Strategy

For medicinal chemistry teams facing reactive metabolite alerts associated with phenol- or aniline-containing lead series, the tricyclic indazole scaffold offers a structurally characterized replacement strategy. Published data demonstrate that substituting a phenol moiety with a tricyclic indazole group in a SERD antagonist program eliminated a reactive metabolite signal detected by in vitro glutathione trapping, while maintaining target potency and introducing low turnover in human hepatocyte assays [1]. Imidazo[4,5,1-HI]indazole can therefore be procured as a key intermediate or core scaffold for the synthesis of phenol-replacement analogs in programs where metabolic liability is a primary optimization bottleneck.

Photophysical Probe Development and Biheteroaryl Fluorophore Synthesis

The indazole core is a demonstrated building block for donor–acceptor-type biheteroaryl fluorophores (Indazo-Fluors) exhibiting tunable full-color emissions with quantum yields up to 93% and Stokes shifts up to 8705 cm⁻¹ [4]. The electron-deficient nature of the 2H-indazole moiety enables palladium-catalyzed oxidative C–H/C–H cross-coupling with electron-rich heteroarenes. While published Indazo-Fluor examples employ substituted 2H-indazoles, the tricyclic imidazoindazole scaffold offers an expanded π-conjugated system that may further modulate photophysical properties. Researchers developing NIR fluorescent probes, mitochondrial imaging agents, or photostable dyes for live-cell imaging can procure Imidazo[4,5,1-HI]indazole as a starting material for oxidative coupling reactions, potentially accessing fluorophores with red-shifted emission relative to bicyclic indazole-based systems [4][5].

Chemical Biology Tool Compound Synthesis and Chemoproteomics Probe Development

The tricyclic indazole scaffold has been incorporated into kinase inhibitor chemical probes and GPCR ligand tool compounds, as evidenced by patent disclosures covering IRAK4 inhibitors and 5-HT2A antagonists [2][3]. Imidazo[4,5,1-HI]indazole may be procured as a core scaffold for the synthesis of affinity chromatography ligands, photoaffinity probes, or PROTAC (proteolysis-targeting chimera) warheads targeting proteins for which substituted tricyclic indazoles have demonstrated binding. The three annular nitrogen atoms offer multiple vectors for linker attachment and functionalization while maintaining the scaffold's favorable physicochemical profile (LogP 1.32, PSA 30.19 Ų) .

Quote Request

Request a Quote for Imidazo[4,5,1-HI]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.